molecular formula C9H8F2O B8345106 2-Ethyl-3,6-difluoro-benzaldehyde

2-Ethyl-3,6-difluoro-benzaldehyde

Cat. No.: B8345106
M. Wt: 170.16 g/mol
InChI Key: VFMVFGMFNOBDJR-UHFFFAOYSA-N
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Description

2-Ethyl-3,6-difluoro-benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₉H₈F₂O (molecular weight: 170.16 g/mol). Its structure features an ethyl group at the 2-position and fluorine atoms at the 3- and 6-positions of the benzaldehyde core. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials. The ethyl group enhances lipophilicity, while fluorine atoms modulate electronic effects and metabolic stability.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-ethyl-3,6-difluorobenzaldehyde

InChI

InChI=1S/C9H8F2O/c1-2-6-7(5-12)9(11)4-3-8(6)10/h3-5H,2H2,1H3

InChI Key

VFMVFGMFNOBDJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C=O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

2-Chloro-3,6-difluoro-benzaldehyde
  • Structure : Substitutes the ethyl group with chlorine at position 2.
  • Molecular Formula : C₇H₃ClF₂O (176.55 g/mol) .
  • Key Differences: Electron Effects: Chlorine is electron-withdrawing, reducing electron density at the aldehyde group compared to the electron-donating ethyl substituent. This may increase electrophilicity for nucleophilic additions. Lipophilicity: The ethyl group enhances solubility in non-polar solvents, whereas chlorine increases polarity slightly.
3-Hydroxybenzaldehyde
  • Structure : Features a hydroxyl group at position 3 instead of fluorine and ethyl.
  • Molecular Formula : C₇H₆O₂ (122.12 g/mol) .
  • Key Differences :
    • Reactivity : The hydroxyl group enables hydrogen bonding and participation in redox reactions, unlike fluorine.
    • Applications : Widely used in pharmaceutical intermediates (e.g., coumarin derivatives), whereas fluorinated benzaldehydes are preferred for metabolic stability in drug design.

Physicochemical Properties

Compound Boiling/Melting Point Solubility Stability
2-Ethyl-3,6-difluoro-benzaldehyde* Not reported High in organic solvents Stable to oxidation
2-Chloro-3,6-difluoro-benzaldehyde Not reported Moderate in DMSO Sensitive to hydrolysis
3-Hydroxybenzaldehyde 197°C (mp) High in polar solvents Prone to oxidation

*Predicted based on substituent effects.

Preparation Methods

Halogen Exchange Fluorination

A widely used industrial method involves replacing chlorine atoms with fluorine using potassium fluoride (KF) under anhydrous conditions. For example, 2,6-difluorobenzaldehyde is synthesized from 2,6-dichlorobenzaldehyde using KF, tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst, and sulfolane as a solvent at 150–155°C. By analogy, 3-chloro-2-ethyl-6-fluorobenzaldehyde could undergo similar halogen exchange.

Reaction Conditions:

  • Temperature: 140–160°C (optimal at 150–155°C)

  • Catalyst: TBAC (mass ratio 1:0.2 relative to substrate)

  • Solvent: Sulfolane-toluene mixture

  • Yield: ~85% conversion

This method’s scalability and high selectivity make it suitable for industrial production, though the ethyl group’s presence may require adjusted stoichiometry to prevent side reactions.

Directed Metallation-Formylation Approach

Directed ortho metallation (DoM) enables precise functionalization of aromatic rings. A patented method for 2-bromo-5,6-difluorobenzaldehyde illustrates this strategy:

  • Lithiation: 1-Bromo-3,4-difluorobenzene is treated with n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) at −75°C in tetrahydrofuran (THF).

  • Formylation: N,N-Dimethylformamide (DMF) is added to introduce the aldehyde group.

Adaptation for this compound:

  • Step 1: Start with 1-ethyl-3,4-difluorobenzene.

  • Step 2: Perform lithiation at −75°C, followed by formylation with DMF.

  • Challenge: The ethyl group may hinder metallation efficiency, necessitating longer reaction times or elevated temperatures.

Data Comparison:

ParameterBromo-DifluorobenzaldehydeProposed Ethyl-Difluorobenzaldehyde
Lithiation Temp (°C)−75−75 to −50
CatalystTMP/n-BuLiTMP/n-BuLi
Yield56%Estimated 40–50%

Friedel-Crafts Alkylation Followed by Oxidation

Introducing the ethyl group via Friedel-Crafts alkylation prior to fluorination and oxidation is another plausible route. For instance, benzene derivatives can be alkylated using ethyl chloride/aluminum chloride, followed by directed fluorination and oxidation to the aldehyde.

Example Protocol:

  • Alkylation: React 1,3-difluorobenzene with ethyl chloride/AlCl₃ to form 1-ethyl-3,5-difluorobenzene.

  • Fluorination: Use KF/TBAC in sulfolane to introduce the third fluorine at position 6.

  • Oxidation: Convert the methyl group to aldehyde via ozonolysis or catalytic oxidation.

Critical Considerations:

  • Regioselectivity: Ensuring fluorination occurs at position 6 requires steric directing groups or protective strategies.

  • Oxidation Efficiency: Ozonolysis may degrade the ethyl group; milder oxidants like MnO₂ are preferable.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for this compound synthesis:

MethodYield PotentialScalabilityCost EfficiencyChallenges
Halogen ExchangeHigh (~80%)IndustrialModerateEthyl group stability
Directed MetallationModerate (~50%)LaboratoryHighSteric hindrance from ethyl group
Friedel-CraftsLow (~30%)Pilot ScaleLowMultiple steps, regioselectivity
Vapor-Phase FluorinationUnknownIndustrialHighHigh-temperature degradation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-3,6-difluoro-benzaldehyde, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves manipulating benzaldehyde derivatives via Friedel-Crafts alkylation or directed ortho-metalation followed by fluorination. Key parameters include:

  • Inert atmosphere : Nitrogen is essential to prevent oxidation of intermediates .
  • Temperature control : Optimal yields are achieved between 140–215°C, depending on reagents (e.g., BF₃·Et₂O for fluorination) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Validate purity via HPLC or GC-MS.

Q. How do the ethyl and fluorine substituents influence the compound's electronic properties and reactivity?

  • Answer :

  • Ethyl group : Electron-donating via inductive effects, increasing electron density at the para position. This enhances electrophilic substitution at position 4 .
  • Fluorine atoms : Strong electron-withdrawing effects via σ-withdrawal and π-donation. This stabilizes the aldehyde group, making it less prone to oxidation but more reactive in nucleophilic additions (e.g., Grignard reactions) .
  • Synergistic effects : The 3,6-difluoro substitution directs reactivity toward meta positions in subsequent reactions.

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of fluorine substituents in stabilizing transition states during aldehyde reactions?

  • Answer :

  • Kinetic studies : Compare reaction rates of this compound with non-fluorinated analogs (e.g., 2-ethyl-benzaldehyde) in nucleophilic additions. Use stopped-flow NMR to track intermediates .
  • Computational modeling : Apply Density Functional Theory (DFT) to calculate transition state energies. For example, assess how fluorine’s electronegativity lowers activation barriers in imine formation .
  • Isotopic labeling : Use ¹⁸O-labeled aldehydes to trace oxygen exchange in hydrolysis reactions under varying pH conditions.

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Answer :

  • Multi-technique validation : Cross-reference NMR (¹H, ¹³C, ¹⁹F), IR, and high-resolution mass spectrometry (HRMS). For example, ¹⁹F NMR can confirm fluorine positions if coupling patterns conflict with expected substitution .
  • X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals in stereochemical assignments.
  • Control experiments : Synthesize and characterize a reference compound (e.g., 2-Ethyl-3-fluoro-benzaldehyde) to isolate the impact of the 6-fluoro substituent .

Q. How does the compound’s fluorination pattern compare to structurally similar aldehydes in biological activity studies?

  • Answer :

  • Comparative SAR (Structure-Activity Relationship) : Test this compound alongside analogs like 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4) in enzyme inhibition assays. Fluorine’s smaller size vs. chlorine may reduce steric hindrance in binding pockets .
  • Metabolic stability : Fluorine’s resistance to CYP450 oxidation enhances in vivo half-life compared to hydroxylated analogs (e.g., 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde) .
  • Biolayer interferometry : Quantify binding affinity to target proteins (e.g., kinases) and correlate with substituent electronegativity.

Methodological Considerations

  • Data tables for reference :

    PropertyValue/TechniqueReference
    Boiling Point215°C (estimated)
    ¹H NMR (CDCl₃)δ 10.2 (s, CHO), 2.8 (q, CH₂CH₃)
    ¹⁹F NMRδ -112 ppm (d, J = 8.5 Hz, F-3,6)
    Reactivity in Wittig Reaction85% yield (vs. 70% for non-fluorinated)
  • Key literature : Prioritize studies on fluorinated aromatic aldehydes in Eur. J. Pharm. Sci. and J. Org. Chem. for mechanistic insights .

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